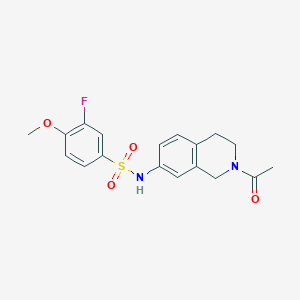

N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-fluoro-4-methoxybenzene-1-sulfonamide

Description

N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-fluoro-4-methoxybenzene-1-sulfonamide is a synthetic sulfonamide derivative featuring a tetrahydroisoquinoline core. The compound is characterized by:

- 2-Acetyl substitution on the tetrahydroisoquinoline nitrogen, which may influence metabolic stability and conformational rigidity.

- Sulfonamide linkage at the 7-position of the tetrahydroisoquinoline, connecting to a 3-fluoro-4-methoxy-substituted benzene ring. The fluorine and methoxy groups likely modulate electronic properties and intermolecular interactions (e.g., hydrogen bonding or hydrophobic effects) .

Properties

IUPAC Name |

N-(2-acetyl-3,4-dihydro-1H-isoquinolin-7-yl)-3-fluoro-4-methoxybenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19FN2O4S/c1-12(22)21-8-7-13-3-4-15(9-14(13)11-21)20-26(23,24)16-5-6-18(25-2)17(19)10-16/h3-6,9-10,20H,7-8,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIIOGVHQDUPGRC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC2=C(C1)C=C(C=C2)NS(=O)(=O)C3=CC(=C(C=C3)OC)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19FN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-fluoro-4-methoxybenzene-1-sulfonamide involves several steps. The synthetic route typically starts with the preparation of the tetrahydroisoquinoline core, followed by the introduction of the acetyl group and the fluoro-substituted benzene ring. The final step involves the attachment of the methoxybenzenesulfonamide moiety. The reaction conditions often include the use of specific catalysts and solvents to facilitate the reactions and achieve high yields.

Chemical Reactions Analysis

N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-fluoro-4-methoxybenzene-1-sulfonamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

This compound has been studied for its potential applications in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been investigated for its potential as a therapeutic agent due to its unique chemical structure. In medicine, it has shown promise in preclinical studies for its potential to target specific molecular pathways involved in disease processes.

Mechanism of Action

The mechanism of action of N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-fluoro-4-methoxybenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and protein synthesis.

Comparison with Similar Compounds

Key Observations:

The 3-fluoro-4-methoxybenzene substituent in the target compound may enhance solubility relative to the cyclopropylethyl-fluorophenyl group in , owing to the methoxy group’s polarity .

Synthetic Efficiency: The microwave-assisted synthesis of compound 5d () achieved a low yield (19.2%), suggesting challenges in optimizing reaction conditions for similar tetrahydroisoquinoline derivatives . In contrast, the 100 g-scale synthesis of the compound in highlights robust scalability, likely due to conventional stepwise acylation and sulfonation protocols .

Physicochemical and Functional Implications

While experimental data (e.g., logP, solubility) are absent in the evidence, inferences can be drawn from substituent chemistry:

Q & A

Basic Research Questions

Q. What are the key structural features of N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-fluoro-4-methoxybenzene-1-sulfonamide, and how do they influence its reactivity?

- Answer : The compound features a tetrahydroisoquinoline core acetylated at the 2-position, linked to a sulfonamide group substituted with fluorine and methoxy moieties at the 3- and 4-positions of the benzene ring. The acetyl group enhances electron-withdrawing effects, potentially stabilizing reactive intermediates, while the fluorine atom increases electrophilicity at the sulfonamide group. Structural analogs (e.g., ) suggest that these substitutions are critical for binding to biological targets like enzymes or receptors .

| Key Structural Data ( ) |

|---|

| Molecular Formula: C₁₈H₁₉FN₂O₄S |

| Molecular Weight: 378.4 g/mol |

| Functional Groups: Acetyl, sulfonamide, methoxy, fluorine |

Q. Which spectroscopic methods are most reliable for characterizing this compound?

- Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) is essential for confirming the tetrahydroisoquinoline core and substituent positions. High-Resolution Mass Spectrometry (HRMS) validates molecular weight and purity, as demonstrated in large-scale syntheses of related sulfonamides ( ). Fourier-Transform Infrared (FTIR) can identify sulfonamide S=O stretches (~1350 cm⁻¹) and acetyl C=O (~1700 cm⁻¹) .

Q. What synthetic strategies are reported for analogous tetrahydroisoquinoline sulfonamides?

- Answer : Key steps include:

- Sulfonamide Coupling : Reacting a sulfonyl chloride with a tetrahydroisoquinoline amine under basic conditions (e.g., pyridine/DMAP, as in ).

- Acetylation : Using acetic anhydride or acetyl chloride to introduce the 2-acetyl group ().

- Purification : Column chromatography with ethyl acetate/petroleum ether or recrystallization ( ).

Advanced Research Questions

Q. How can researchers optimize the synthetic yield of this compound while minimizing impurities?

- Answer : Use Design of Experiments (DoE) to assess variables like temperature, solvent polarity, and stoichiometry. For example, highlights flow chemistry for precise control of reaction parameters. Monitor intermediates via HPLC ( ) and address common impurities (e.g., unreacted sulfonyl chloride or acetylated byproducts) through gradient elution .

Q. What computational methods predict the compound’s interaction with biological targets?

- Answer : Molecular docking (e.g., AutoDock Vina) can model binding to enzymes like cyclooxygenase or kinases, leveraging the sulfonamide’s hydrogen-bonding capacity. Density Functional Theory (DFT) calculates charge distribution on the fluorine and methoxy groups to predict electrophilic/nucleophilic hotspots ( ). Compare results with SAR data from analogs () .

Q. How should researchers resolve contradictions in biological activity data across studies?

- Answer : Conduct meta-analyses controlling for variables:

- Assay Conditions : pH, temperature, and solvent (e.g., DMSO concentration) affect solubility and activity.

- Structural Confounders : Compare purity (>95% by HPLC, ) and stereochemistry (chiral centers in tetrahydroisoquinoline).

- Target Selectivity : Use isoform-specific assays (e.g., kinase panel screens) to differentiate off-target effects .

Q. What strategies validate the compound’s stability under physiological conditions?

- Answer :

- pH Stability : Incubate in buffers (pH 2–8) and analyze degradation via LC-MS.

- Metabolic Stability : Use liver microsomes to assess CYP450-mediated oxidation (e.g., of the acetyl group).

- Thermal Stability : Differential Scanning Calorimetry (DSC) identifies decomposition temperatures .

Data Contradiction Analysis

Q. Why might enzymatic inhibition assays show variability for this compound?

- Answer : Variability arises from:

- Enzyme Source : Recombinant vs. tissue-extracted enzymes differ in post-translational modifications.

- Cofactor Requirements : Some assays require Mg²⁺ or ATP, which the sulfonamide may chelate.

- Redox Activity : The tetrahydroisoquinoline core may undergo oxidation, generating reactive intermediates (). Validate results using orthogonal assays (e.g., SPR vs. fluorescence polarization) .

Methodological Recommendations

- Synthesis : Prioritize flow chemistry for scalability () and use HRMS/NMR for batch-to-batch consistency.

- Biological Testing : Include positive controls (e.g., celecoxib for COX-2 inhibition) and validate findings in cell-based models.

- Data Reporting : Disclose purity, solvent, and assay conditions to enable cross-study comparisons.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.